6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolo-thiadiazole family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include acid catalysis and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo-thiadiazol-3-yl)benzo[d]thiazol-2-amine
Uniqueness
What sets 6-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of functional groups and heterocyclic rings, which contribute to its diverse pharmacological activities and potential for therapeutic applications.
Properties
Molecular Formula |
C16H14ClN5S2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
6-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14ClN5S2/c1-8(2)13-19-20-16-22(13)21-15(24-16)12-9(3)18-14(23-12)10-6-4-5-7-11(10)17/h4-8H,1-3H3 |
InChI Key |
SHTYIECXOFLJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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